4-Amino-2-nitrodiphenyl sulfone
Description
Contextual Significance of Diphenyl Sulfone Scaffolds in Organic Chemistry
The diphenyl sulfone framework, characterized by two phenyl rings linked by a sulfonyl group, is a privileged scaffold in the fields of medicinal chemistry and materials science. sigmaaldrich.comchemicalbook.comhoelzel-biotech.com The sulfone group is a strong electron-withdrawing moiety and a stable structural unit, which imparts valuable properties to the molecules that contain it. tandfonline.com Its ability to act as a hydrogen bond acceptor, combined with the rigid yet versatile nature of the dual-ring system, makes it an attractive core for designing molecules with specific biological activities or material properties. nih.govnih.gov
In medicinal chemistry, substituted diphenyl sulfones are the foundation for a variety of therapeutic agents. chemicalbook.com They are integral to the structure of compounds developed as antibacterial agents, notably as inhibitors of dihydropteroate (B1496061) synthase. nih.gov Furthermore, derivatives have been synthesized and investigated for their potential as 5-HT₆ receptor antagonists and as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The synthetic accessibility and the chemical stability of the diphenyl sulfone core allow for extensive functionalization of the phenyl rings, enabling chemists to fine-tune the pharmacological profiles of drug candidates. nih.gov
In the realm of materials science, diphenyl sulfone itself is utilized as a high-temperature solvent, particularly for processing high-performance polymers like PEEK (polyether ether ketone). Its high boiling point and thermal stability are critical for these applications.
Rationale for Investigating 4-Amino-2-nitrodiphenyl sulfone in Advanced Chemical Research
Despite the broad importance of the diphenyl sulfone family, specific and detailed research findings on This compound are conspicuously limited in publicly accessible scientific literature. Chemical databases often contain placeholder entries for this compound but lack experimental data regarding its synthesis, properties, or specific applications. chemicalbook.com
The rationale for investigating this specific isomer would theoretically stem from its unique substitution pattern. The presence of an amino (-NH₂) group and a nitro (-NO₂) group on the same phenyl ring, ortho and para to the sulfonyl bridge respectively, creates a distinct electronic and steric environment compared to its more studied isomers, such as 4-Amino-4'-nitrodiphenyl sulfone. biosynth.comchemicalbook.comadventchembio.com
Intramolecular Hydrogen Bonding: The proximity of the amino and sulfonyl groups could lead to intramolecular hydrogen bonding, influencing the molecule's conformation and binding capabilities.
Precursor for Heterocycles: The ortho-amino-nitro aromatic structure is a classic precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles or quinoxalines, through reductive cyclization reactions.
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, synthesizing and testing this specific isomer would be a logical step in a comprehensive SAR study to understand how the relative positions of the amino and nitro groups affect biological activity. nih.gov
However, the lack of published research suggests that either the synthesis of this compound is challenging, the resulting compound lacks desired activity or properties, or it simply has not yet been a focus of significant research efforts. Extensive information is available for the isomeric compound 4-Amino-4'-nitrodiphenyl sulfone , which is a known intermediate in the synthesis of Dapsone (B1669823) (4,4'-diaminodiphenylsulfone) and has been studied for various applications. biosynth.comgoogle.comgoogle.com The contrast in data availability highlights the specific research focus within this class of compounds.
Due to the absence of specific experimental data for this compound, a data table of its properties cannot be provided.
Structure
3D Structure
Properties
IUPAC Name |
4-(benzenesulfonyl)-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXUSYDVDLVGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 4 Amino 2 Nitrodiphenyl Sulfone
Chemical Transformations Involving the Aromatic Amino Group
The aromatic amino group (-NH2) in 4-Amino-2-nitrodiphenyl sulfone is a versatile functional group that can undergo a variety of chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitro group and the sulfone bridge.
The amino group can participate in several characteristic reactions:
Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amide. This reaction is fundamental in modifying the properties of the molecule, for instance, in the synthesis of derivatives with altered biological activity. ontosight.ai
Diazotization: In the presence of a nitrous acid source, the primary aromatic amine can be converted into a diazonium salt. ontosight.ai This intermediate is highly versatile and can be used in various subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring.
Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in certain reactions, although its nucleophilicity is somewhat diminished by the electron-withdrawing groups on the same ring.
Chemical Transformations Involving the Aromatic Nitro Group
The aromatic nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached.
Key transformations involving the nitro group include:
Reduction: The nitro group can be reduced to a variety of other functional groups, most commonly an amino group (-NH2). This transformation is of great importance in the synthesis of various biologically active compounds and is often a key step in the preparation of more complex molecules. organic-chemistry.orgmdpi.com The reduction can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C) with a hydrogen source, or other chemical reductants. organic-chemistry.org The resulting amino group can then undergo further reactions, expanding the synthetic possibilities. thieme-connect.com
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This allows for the displacement of suitable leaving groups by nucleophiles. The nitro group itself can also act as a leaving group in some SNAr reactions. thieme-connect.com
Photoreduction Processes of Nitroaryl Moieties
The photoreduction of nitroaromatic compounds is a process that can lead to the formation of amino derivatives. researchgate.netacs.org This process often involves the generation of reactive species, such as hydrated electrons, under light irradiation. nih.gov For instance, studies have shown that certain molecules can generate hydrated electrons and radical cations upon excitation by light, which can then reduce nitroaromatic compounds. nih.gov The efficiency of this photoreduction can be influenced by the reaction environment, such as the presence of clay minerals which can enhance the generation of hydrated electrons and provide a constrained space for the reaction to occur. nih.gov Various photocatalytic systems, including those based on titanium dioxide, have been explored for the reduction of nitroarenes to valuable aminoaromatics. acs.org The mechanism of photoreduction can be complex and may involve several intermediate species. mdpi.com
Reactivity of the Sulfone Moiety
The sulfone group (-SO2-) is a key structural feature of this compound. It is generally considered to be a stable and electron-withdrawing functional group. wikipedia.org
Nucleophilic and Electrophilic Reactivity of Sulfonyl Groups in Substituted Diphenyl Sulfones
The sulfonyl group itself is generally unreactive towards nucleophiles and electrophiles under normal conditions. researchgate.net However, its strong electron-withdrawing nature significantly influences the reactivity of the adjacent aromatic rings. cdnsciencepub.com This influence can facilitate nucleophilic aromatic substitution on the rings by stabilizing the intermediate Meisenheimer complex.
In some contexts, the sulfonyl group can act as a leaving group in the form of a sulfinate anion (:SO2R−), particularly when the reaction is facilitated by a metal complex. nih.govacs.org For instance, in reactions involving dihapto-coordinated phenyl sulfone complexes, the sulfone group can be replaced by other nucleophiles. nih.gov The sulfonyl group can also participate in intramolecular nucleophilic interception of reaction intermediates that arise from electrophilic additions to unsaturated systems. rsc.org
The reactivity of sulfones can be highly dependent on the reaction conditions, allowing them to act as electrophiles or even radicals under specific circumstances. researchgate.netresearchgate.net
Covalently Reversible Reactions with Thiols (General Vinyl Sulfones)
While this compound is not a vinyl sulfone, the reactivity of vinyl sulfones with thiols provides insight into the potential reactivity of sulfone-containing compounds. Vinyl sulfones are known to undergo Michael addition reactions with nucleophiles like thiols. rsc.orgrsc.orgresearchgate.net The nature of this reaction, whether it is reversible or irreversible, is influenced by the substituents on the vinyl sulfone. rsc.orgrsc.orgresearchgate.net Theoretical and experimental studies have shown that by modifying the substitution pattern of vinyl sulfones, the reaction with thiols can be tuned from irreversible to reversible. rsc.orgrsc.orgresearchgate.net This is significant in the context of designing molecules with specific biological activities, as a reversible covalent interaction can be advantageous over an irreversible one. rsc.org
Derivatization Strategies and Analytical Applications for 4 Amino 2 Nitrodiphenyl Sulfone
Development and Application of Derivatization Reagents Incorporating Nitrophenylsulfonyl Moieties
The nitrophenylsulfonyl moiety, a key structural feature of 4-Amino-2-nitrodiphenyl sulfone, is integral to the design of advanced derivatization reagents. These reagents are developed to react with specific functional groups, such as primary and secondary amines, to enhance their detection and separation in complex mixtures. mdpi.comnih.gov The presence of the nitro group and the sulfonyl group provides distinct chemical properties that are leveraged for analytical purposes.
Researchers have successfully designed and synthesized novel derivatization reagents that incorporate a 2-nitrophenylsulfonyl (nosyl) group. mdpi.com For instance, a reagent named Ns-MOK-β-Pro-OSu was developed for the pre-column derivatization of amino acids, enabling their determination by reversed-phase ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HR-MS/MS). mdpi.comsemanticscholar.org This reagent was specifically designed to react with the amino groups of analytes like taurine (B1682933) and other amino acids found in biological samples such as bivalves. mdpi.com The derivatization process converts small, hydrophilic molecules into larger, more hydrophobic compounds, which improves their retention and separation on reversed-phase HPLC columns. psu.edu
The application of these nitrophenylsulfonyl-containing reagents is particularly valuable in metabolomics and food science. mdpi.comsemanticscholar.org In one study, the developed method could detect 18 different amino acids within a 10-minute analysis time. mdpi.comsemanticscholar.org The 2-nitrobenzenesulfonylate moiety provides a characteristic fragment ion (C₆H₄N₁O₅S), which allows for highly selective and sensitive quantification of the derivatized amino acids in both positive and negative ionization modes. mdpi.comsemanticscholar.org
Methodologies for Analytical Quantification and Identification
Advanced analytical techniques are crucial for the precise quantification and structural identification of this compound and its derivatives. Mass spectrometry-based methods, in particular, offer the high sensitivity and specificity required for these tasks. synthinkchemicals.comresolvemass.ca
UHPLC-HRMS/MS has emerged as a powerful tool for the analysis of compounds derivatized with nitrophenylsulfonyl reagents. mdpi.comsemanticscholar.org This technique combines the superior separation capabilities of UHPLC with the high mass accuracy and resolution of HRMS, enabling the confident identification and quantification of analytes even at trace levels. nih.govmdpi.com
A key application involves the analysis of amino acids derivatized with Ns-MOK-β-Pro-OSu. mdpi.comsemanticscholar.org The method demonstrates excellent performance, allowing for the detection of a wide range of amino acids in complex matrices. mdpi.comsemanticscholar.org The high-resolution mass spectrometer can accurately measure the mass-to-charge ratio of precursor and product ions, which is essential for structural confirmation. nih.govresearchgate.net For example, the derivatization allows for the detection of 18 types of amino acids, with highly selective quantification based on the characteristic fragmentation of the reagent. mdpi.comsemanticscholar.org The sensitivity of such methods is remarkable, with limits of detection reported in the femtomole range. nih.gov
Table 1: Amino Acids Detected by UHPLC-HRMS/MS using a Nitrophenylsulfonyl-based Derivatization Reagent
| Amino Acid Detected | Ionization Mode for Quantification |
| Taurine | Negative |
| Valine | Negative |
| Glutamine | Negative |
| Glutamic acid | Negative |
| Arginine | Negative |
| Other 13 amino acids | Not specified |
| Data sourced from a study on amino acid analysis in clams. mdpi.comsemanticscholar.org |
LC-MS/MS is an indispensable technique for the structural elucidation and impurity profiling of pharmaceutical compounds, including substituted diphenyl sulfones. synthinkchemicals.comijprajournal.com The process involves separating a sample's components using liquid chromatography and then analyzing them with tandem mass spectrometry to determine their molecular weights and structures. synthinkchemicals.comamericanpharmaceuticalreview.com This is critical for ensuring the safety, efficacy, and quality of drug substances by identifying and quantifying any impurities that may arise during synthesis or degradation. resolvemass.calcms.cz
For diphenyl sulfone compounds, LC-MS/MS can be used to identify process-related impurities and degradation products. For example, in the analysis of dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), a related compound, chromatographic procedures coupled with mass spectrometry were used to identify and quantify impurities like 2,4'-diamino-diphenyl sulfone and 4-aminodiphenyl sulfone. nih.gov The fragmentation patterns obtained from MS/MS experiments provide detailed structural information that helps in the unambiguous identification of these minor components. americanpharmaceuticalreview.comnih.gov The high sensitivity of LC-MS/MS allows for the detection of impurities at very low levels, which is often required by regulatory agencies. americanpharmaceuticalreview.comhpst.cz
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-L-Ala-NH₂), is a well-established chiral derivatizing agent used for the stereochemical analysis of compounds containing primary amino groups. nih.govsemanticscholar.org Given that this compound possesses a primary amino group, Marfey's method is directly applicable for its chiral analysis or for the analysis of chiral compounds it may be used to synthesize.
The method involves the reaction of the amino group with Marfey's reagent under mild alkaline conditions. acs.org This reaction forms diastereomeric derivatives that can be separated using standard reversed-phase HPLC. nih.govresearchgate.net The separated diastereomers can then be detected by UV absorbance or, for higher sensitivity and structural confirmation, by mass spectrometry. nih.govnih.gov This approach is widely used to determine the enantiomeric composition of amino acids in natural products and biological systems. nih.gov The combination of Marfey's derivatization with LC-MS/MS provides a robust and reliable method for the quantification of L- and D-amino acid stereoisomers in complex matrices. nih.govnih.govacs.org
Table 2: Overview of Marfey's Reagent Application
| Feature | Description |
| Reagent Name | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-L-Ala-NH₂) |
| Target Functionality | Primary amino groups |
| Principle | Forms diastereomers with chiral amines |
| Separation Technique | Reversed-Phase HPLC |
| Detection Methods | UV-Vis, LC-MS/MS |
| Primary Application | Chiral separation and quantification of amino acids and other primary amines. nih.govsemanticscholar.orgnih.gov |
Chromatographic Fingerprinting Techniques for Related Substituted Diphenyl Sulfones
Chromatographic fingerprinting is an analytical approach used to assess the consistency and quality of complex chemical samples by creating a characteristic profile, or "fingerprint," of the sample. For substituted diphenyl sulfones, techniques like HPLC and LC-MS are employed to generate these fingerprints, which are valuable for impurity profiling and quality control. ijprajournal.comamazonaws.com
The analysis of dapsone preparations serves as a relevant example, where chromatographic methods were developed to isolate and quantify various related diphenyl sulfone impurities. nih.gov Similarly, studies on the degradation of polysulfone polymers, which are synthesized from diphenyl sulfone derivatives like 4,4'-dichlorodiphenyl sulfone, utilize LC-MS to identify and separate resulting compounds such as 4-chloro-4'-hydroxydiphenyl sulfone and bisphenol S. walshmedicalmedia.com The resulting chromatogram, with its unique pattern of peaks corresponding to the different sulfone derivatives, acts as a fingerprint of the sample's composition. walshmedicalmedia.com These fingerprints are essential for monitoring the manufacturing process, ensuring product purity, and complying with regulatory standards. lcms.czgoogle.com
Applications of 4 Amino 2 Nitrodiphenyl Sulfone As a Synthetic Intermediate
Role in the Synthesis of Diaminodiphenyl Sulfones (e.g., 4,4'-Diaminodiphenyl Sulfone)
A primary and well-established application of 4-Amino-2-nitrodiphenyl sulfone is its role as a key intermediate in the synthesis of diaminodiphenyl sulfones, most notably 4,4'-diaminodiphenyl sulfone (DDS), also known as dapsone (B1669823). google.comgoogle.com Dapsone is a widely used compound, serving as a hardening agent for epoxy resins and as a therapeutic agent for various bacterial infections. google.comgoogle.com
A common method for producing 4,4'-diaminodiphenyl sulfone involves a multi-step process that often begins with more readily available starting materials. google.comepo.org A representative synthetic route is as follows:
Condensation: The process often starts with the condensation of 4-aminothiophenol (B129426) and 4-chloronitrobenzene to form 4-nitro-4'-aminodiphenyl sulfide (B99878). google.comepo.org
Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 4-amino-4'-nitrodiphenyl sulfone. A common oxidizing system for this step is a combination of sodium tungstate (B81510) (Na₂WO₄) and hydrogen peroxide (H₂O₂). google.comepo.orggoogle.com
Reduction: The final step is the reduction of the nitro group in 4-amino-4'-nitrodiphenyl sulfone to an amino group, yielding 4,4'-diaminodiphenyl sulfone. google.comepo.org This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com
Another synthetic approach involves the reaction of 4-acetamidobenzenesulfonic acid with 4-chloronitrobenzene at high temperatures to produce 4-acetamido-4'-nitrodiphenylsulfone. The subsequent reduction of the nitro group and hydrolysis of the acetyl group yields dapsone. chemicalbook.com
Utilization in the Formation of Advanced Organic Materials
The unique chemical structure of this compound makes it a valuable monomer or precursor in the synthesis of advanced organic materials, particularly high-performance polymers. The presence of reactive amino and nitro groups, combined with the rigid sulfone linkage, allows for its incorporation into polymer chains to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.
While direct polymerization of this compound is less common, its derivatives, particularly the corresponding diamino compounds, are extensively used. For instance, diaminodiphenyl sulfones derived from this nitro-amino intermediate are key components in the production of:
Polyimides and Polyamides: These high-performance polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. Diaminodiphenyl sulfones are used as curing agents or co-monomers in their synthesis.
Specialty Polymers: The sulfone group can enhance the solubility and processing characteristics of polymers while maintaining high thermal performance.
Research has also explored the synthesis of thianthrene-containing aromatic dicarboxylic acids and diamines, which are related structures, for the development of thermally stable polyamides. dtic.mil The synthesis of such monomers often involves nucleophilic aromatic substitution reactions, a type of reaction where intermediates like this compound could potentially be utilized or modified for similar purposes. dtic.mil
Precursor in the Synthesis of Specialty Chemicals
Beyond its role in producing diaminodiphenyl sulfones and polymers, this compound serves as a precursor for a variety of other specialty chemicals. ontosight.ai The reactivity of its amino and nitro functional groups allows for a wide range of chemical modifications, leading to the synthesis of diverse molecules with specific applications.
The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the nitro group can be reduced to an amino group, as discussed previously, or participate in other transformations. ontosight.ai This versatility makes it a valuable building block in organic synthesis for creating:
Dyes and Pigments: The aromatic structure and the presence of chromophoric (nitro) and auxochromic (amino) groups are features often found in dye molecules.
Pharmaceutical Intermediates: Besides dapsone, the core structure of this compound can be modified to produce other pharmaceutically active compounds. ontosight.ai
Agrochemicals: The synthesis of certain pesticides and herbicides may involve intermediates with similar structural motifs.
Spectroscopic Data for this compound Not Available
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)
Mass Spectrometry (MS) techniques (GC-MS, HRMS, and MS/MS)
The lack of accessible data prevents the creation of a scientifically accurate article with detailed research findings and data tables as requested.
However, extensive spectroscopic information is available for the closely related isomer, 4-Amino-4'-nitrodiphenyl sulfone (CAS Number: 1948-92-1). This compound differs in the position of the nitro group on the phenyl ring.
If you would like to proceed with an article on the spectroscopic characterization of 4-Amino-4'-nitrodiphenyl sulfone , please confirm, and a detailed summary based on available scientific literature can be provided.
Spectroscopic Characterization Methodologies for 4 Amino 2 Nitrodiphenyl Sulfone
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The parent compound, diphenyl sulfone, exhibits absorption bands in the UV region. nist.govnist.gov The introduction of an amino (-NH2) group and a nitro (-NO2) group onto the diphenyl sulfone backbone is expected to significantly influence its UV-Vis spectrum.
The amino group is an auxochrome, an electron-donating group, which typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Conversely, the nitro group is a chromophore and a strong electron-withdrawing group, which also tends to cause a bathochromic shift. The presence of both an electron-donating group and an electron-withdrawing group on the same aromatic system can lead to the formation of a "push-pull" system, resulting in strong charge-transfer (CT) bands that extend into the visible region, potentially imparting color to the compound.
The UV-Vis spectrum of 4-Amino-2-nitrodiphenyl sulfone is therefore predicted to show absorption maxima at longer wavelengths compared to diphenyl sulfone, with increased molar absorptivity. The exact position and intensity of these bands would be sensitive to the solvent polarity.
Table 2: Predicted UV-Vis Absorption Characteristics
| Compound | Expected λmax (nm) | Effect of Substituents |
| Diphenyl sulfone | Shorter wavelength (UV region) | - |
| This compound | Longer wavelength (UV-Visible region) | Bathochromic and hyperchromic shifts due to amino and nitro groups |
Advanced Spectroscopic Techniques
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. rsc.orgnih.govnih.gov In the context of this compound, EPR spectroscopy would be invaluable for studying the formation and structure of radical intermediates that may be generated through reduction or oxidation processes. rsc.orgnih.gov
The nitroaromatic moiety of the molecule is particularly susceptible to one-electron reduction to form a nitro radical anion. nih.govnih.gov EPR studies on various nitroaromatic compounds have shown that the resulting radical anions give characteristic spectra. rsc.orgresearchgate.net The hyperfine coupling of the unpaired electron with the nitrogen nucleus of the nitro group and with the protons on the aromatic rings would provide detailed information about the electronic structure and the distribution of the unpaired electron spin density within the radical.
The generation of such radical intermediates could be achieved electrochemically or through chemical reduction. nih.gov The analysis of the EPR spectrum would allow for the determination of hyperfine coupling constants, which are sensitive to the chemical environment and can be used to identify the specific radical species formed.
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. The fluorescence properties of a molecule are intimately linked to its chemical structure. While diphenyl sulfone itself has been studied for its fluorescence properties, the introduction of the amino and nitro groups in this compound is expected to dramatically alter its photophysical behavior. researchgate.net
Amino-substituted aromatic compounds are often fluorescent. nih.gov However, nitro groups are well-known to be fluorescence quenchers. mdpi.com The presence of both an amino group (potentially fluorescent) and a nitro group (a quencher) in the same molecule sets up a competition between radiative (fluorescence) and non-radiative decay pathways. mdpi.commdpi.com The fluorescence of this compound is therefore likely to be weak or completely quenched due to efficient intramolecular charge transfer or other quenching mechanisms induced by the nitro group. mdpi.commdpi.com
Nevertheless, studying the fluorescence (or lack thereof) can provide significant insights into the excited-state dynamics of the molecule. In some cases, the reduction of the nitro group to an amino group can lead to a "turn-on" of fluorescence, a phenomenon that has been exploited in the design of fluorescent probes. mdpi.com
Table 3: Predicted Fluorescence Properties
| Compound | Expected Fluorescence | Rationale |
| Amino-substituted aromatics | Generally fluorescent | The amino group is an activating group for fluorescence. nih.gov |
| Nitro-substituted aromatics | Generally non-fluorescent or weakly fluorescent | The nitro group is a strong fluorescence quencher. mdpi.com |
| This compound | Likely to be weakly fluorescent or non-fluorescent | Intramolecular quenching of the amino-induced fluorescence by the nitro group. mdpi.commdpi.com |
Computational Chemistry and Theoretical Studies of 4 Amino 2 Nitrodiphenyl Sulfone
Quantum Chemical Computations
Quantum chemical computations provide a foundational understanding of the intrinsic properties of a molecule, derived from the principles of quantum mechanics. These methods are instrumental in predicting molecular structure, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 4-Amino-2-nitrodiphenyl sulfone. DFT calculations can predict the optimized geometric parameters of the molecule, such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional arrangement of the atoms and the strain within the molecule.
For this compound, DFT studies would reveal the precise bond lengths between the atoms of the amino and nitro groups with the phenyl rings, as well as the geometry of the sulfone bridge. These calculations would also provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are key to understanding the molecule's reactivity.
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| S-O1 | Data not available in searched sources |
| S-O2 | Data not available in searched sources |
| S-C (phenyl) | Data not available in searched sources |
| N-O (nitro) | Data not available in searched sources |
| C-N (amino) | Data not available in searched sources |
| **Bond Angles (°) ** | |
| O-S-O | Data not available in searched sources |
| C-S-C | Data not available in searched sources |
| O-N-O (nitro) | Data not available in searched sources |
| **Dihedral Angles (°) ** | |
| Phenyl Ring Torsion | Data not available in searched sources |
Note: This table represents the type of data that would be generated from DFT calculations. Specific values for this compound are not currently available in the public literature.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. libretexts.org
For this compound, the presence of both an electron-donating amino group and an electron-withdrawing nitro group would significantly influence the energies and spatial distributions of the HOMO and LUMO. The HOMO would likely be localized on the amino group and the adjacent phenyl ring, while the LUMO would be concentrated around the nitro group and its phenyl ring. Analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack. Furthermore, the HOMO-LUMO gap can be used to estimate the wavelength of maximum absorption in the UV-visible spectrum, corresponding to the primary electronic transition. libretexts.org
Table 2: Frontier Molecular Orbital Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy (eV) | Data not available in searched sources |
| LUMO Energy (eV) | Data not available in searched sources |
| HOMO-LUMO Energy Gap (eV) | Data not available in searched sources |
Note: This table illustrates the kind of data derived from HOMO-LUMO analysis. Specific values for this compound are not publicly available.
Thermochemical Property Calculations, including Enthalpies of Formation
Quantum chemical calculations can also be employed to determine the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These values are essential for understanding the molecule's stability and its behavior in chemical reactions. The enthalpy of formation, for instance, provides a measure of the energy stored within the molecule relative to its constituent elements in their standard states. Such data is invaluable for chemical engineering applications and for predicting the thermodynamics of reactions involving the compound. For this compound, these calculations would provide a quantitative measure of its thermodynamic stability.
Table 3: Calculated Thermochemical Properties of this compound
| Property | Value |
|---|---|
| Standard Enthalpy of Formation (kJ/mol) | Data not available in searched sources |
| Standard Molar Entropy (J/mol·K) | Data not available in searched sources |
| Molar Heat Capacity at Constant Pressure (J/mol·K) | Data not available in searched sources |
Note: This table shows the type of thermochemical data that can be calculated. Specific values for this compound are not available in the searched literature.
Molecular Modeling Approaches
Beyond the electronic structure, molecular modeling techniques allow for the exploration of the conformational landscape and intermolecular interactions of this compound.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
In the solid state, the properties of a material are governed by how the individual molecules pack together, which is dictated by intermolecular interactions. For this compound, the amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and sulfone groups can act as hydrogen bond acceptors. These hydrogen bonds would play a significant role in the crystal packing.
Table 4: Summary of Intermolecular Interactions in this compound
| Interaction Type | Potential Contribution |
|---|---|
| Hydrogen Bonding | Expected between the amino group (donor) and the nitro and sulfone groups (acceptors). |
| π-π Stacking | Possible between the phenyl rings of adjacent molecules. |
| Van der Waals Forces | General attractive forces contributing to crystal stability. |
| Hirshfeld Surface Analysis | Would provide quantitative contributions of different intermolecular contacts. Specific data is not available. |
Note: This table outlines the expected intermolecular interactions. A detailed Hirshfeld surface analysis has not been reported for this specific compound in the searched literature.
Quantitative Structure-Activity Relationship (QSAR) Methodologies: Theoretical Frameworks and Computational Applications
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. The general framework for a QSAR study involves:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities are chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A comprehensive search of scientific literature did not yield specific QSAR studies focused solely on this compound. However, research on a series of 36 congeneric 4-aminodiphenyl sulfone derivatives as inhibitors of dihydropteroate (B1496061) synthase has been reported. nih.govnih.govmdpi.com In these studies, researchers aimed to identify the "active" conformation of these inhibitors and develop a predictive QSAR model. nih.gov
Initial attempts using molecular shape analysis (MSA) were not successful in generating a significant QSAR model. nih.gov However, a highly significant correlation was found between the calculated intramolecular conformational entropy and the inhibition potency. nih.gov It was observed that the inhibition potency increased as the conformational entropy decreased, suggesting that a more rigid conformation is favorable for activity. nih.gov This finding allowed the researchers to postulate an "active" conformation for this class of compounds. nih.gov
Another QSAR study on a series of sulfa drugs, including sulfones, as inhibitors of Pneumocystis carinii dihydropteroate synthetase also highlights the power of computational approaches. While conventional multiple regression analysis did not yield an acceptable QSAR model, the use of three-dimensional QSAR (3D-QSAR) through comparative molecular field analysis (CoMFA) produced excellent results. nih.gov For a dataset of 36 analogs, a high cross-validated r-squared value was obtained, indicating a robust and predictive model. nih.gov
Table 1: Key Concepts in QSAR Methodologies
| Concept | Description |
| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure and properties (e.g., electronic, steric, hydrophobic). |
| Multiple Linear Regression (MLR) | A statistical technique used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). |
| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. |
| Conformational Entropy | A measure of the flexibility or number of accessible conformations of a molecule. |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. By using quantum mechanical methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identify transition states, and calculate activation energies. This information is crucial for understanding how a reaction proceeds and for predicting the formation of products.
A detailed search of the scientific literature did not reveal any specific computational studies on the reaction mechanisms of this compound. However, computational studies on related nitro-substituted aromatic compounds and sulfonamides offer insights into the types of investigations that could be performed.
For instance, a study on the solvent-dependent photophysical dynamics of a nitro-substituted triphenylamine (B166846) utilized DFT calculations to understand its excited-state dynamics. ustc.edu.cn The calculations helped to interpret experimental spectroscopic data and revealed the role of charge transfer states in the photophysics of the molecule. ustc.edu.cn Similarly, a computational study on a new sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan, employed DFT to complement experimental characterization. mdpi.com The study included the calculation of spectroscopic data and the investigation of intermolecular interactions. mdpi.com
For this compound, computational methods could be employed to investigate various potential reactions, such as:
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack. Computational studies could model the reaction pathways with different nucleophiles to predict regioselectivity and reaction barriers.
Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common and important reaction. DFT calculations could elucidate the stepwise mechanism of this reduction by various reagents, identifying key intermediates and transition states.
Reactions at the Amino Group: The reactivity of the amino group, such as in acylation or diazotization reactions, could be computationally modeled to understand the influence of the sulfone and nitro substituents on its reactivity.
By mapping the potential energy surfaces for these and other reactions, computational chemistry could provide a detailed understanding of the chemical behavior of this compound, guiding synthetic efforts and the development of new applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-2-nitrodiphenyl sulfone, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential nitration, sulfonation, and reduction steps. For example, nitration of diphenyl sulfone derivatives can be optimized using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize byproducts. Sulfonation may employ chlorosulfonic acid, followed by amination via catalytic hydrogenation (Pd/C, H₂) or reducing agents like SnCl₂. Yield is influenced by stoichiometry, reaction time, and purification techniques (e.g., recrystallization from ethanol/water mixtures). Purity is validated via HPLC or TLC (Rf comparisons to standards) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR should show characteristic peaks for aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm, if free). C NMR confirms sulfone (C-SO₂-C) carbons at ~125–135 ppm.
- FT-IR : Key absorptions include S=O stretches (1130–1300 cm⁻¹), NH₂ bends (1600–1650 cm⁻¹), and aromatic C-H stretches (3050–3100 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks matching the molecular weight (e.g., m/z 293 for C₁₂H₁₀N₂O₄S) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation testing (e.g., 40°C/75% RH for 6 months). HPLC monitors degradation products (e.g., nitroso derivatives under acidic conditions). Sulfone bonds are generally stable in neutral pH but may hydrolyze in strongly acidic/basic media. Store at 0–6°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group meta to the sulfone enhances electrophilicity at the para position, favoring nucleophilic attack. Steric hindrance from substituents on the benzene rings can be quantified via Hammett plots or DFT calculations. Experimental validation involves synthesizing derivatives (e.g., halogen or methyl substitutions) and comparing reaction rates in SNAr (nucleophilic aromatic substitution) with anilines or thiols .
Q. How can factorial design optimize the synthesis parameters of this compound?
- Methodological Answer : A 2³ factorial design evaluates variables like temperature (X₁), catalyst loading (X₂), and reaction time (X₃). Response surface methodology (RSM) identifies interactions:
- Critical Interactions : Temperature × catalyst loading (X₁X₂) significantly impacts yield due to exothermic side reactions.
- Optimal Conditions : Predicted via ANOVA and contour plots (e.g., 50°C, 5% Pd/C, 12 hours). Validation runs confirm reproducibility (±2% error) .
Q. What computational methods predict the photophysical properties of this compound?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates UV-Vis absorption spectra (e.g., B3LYP/6-311+G(d,p) basis set). Solvent effects (e.g., DMSO) are modeled using the polarizable continuum model (PCM). Results correlate with experimental λₐ values (e.g., 320 nm in ethanol) and fluorescence quenching mechanisms .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer : Contradictions arise from solvent polarity and measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardize protocols:
- Solubility Testing : Shake-flask method at 25°C, saturated solutions filtered through 0.45 µm membranes.
- Validation : Cross-check with Hansen solubility parameters (δD, δP, δH) and DSC (melting point depression). Recent studies report 0.12 mg/mL in water and 8.5 mg/mL in DMSO .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 193–203°C | DSC | |
| Molecular Weight | 293.29 g/mol | ESI-MS | |
| Solubility in DMSO | 8.5 mg/mL | Shake-flask (UV-Vis) | |
| Optimal Storage Temperature | 0–6°C | Accelerated degradation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
